3-Methyl-2-hexenoic acid
Overview
Description
3-Methyl-2-hexenoic acid is an organic compound with the molecular formula C7H12O2. It is a monounsaturated fatty acid and a short-chain fatty acid. This compound is known for its distinctive malodor, often associated with human sweat, particularly in the axillary (underarm) region . It is a significant component in the study of body odors and has been linked to various physiological and pathological conditions .
Mechanism of Action
Target of Action
3-Methyl-2-hexenoic acid (TMHA) is an unsaturated short-chain fatty acid that primarily targets the olfactory receptors in humans . It is secreted in sweat by the axillary (underarm) apocrine glands of Caucasians and some Asians . A specific olfactory receptor, OR51B2, has been associated with TMHA .
Mode of Action
TMHA interacts with its target olfactory receptors, triggering a response that is perceived as a specific odor. This interaction is part of the body’s complex olfactory system, which allows us to detect and identify a wide array of scents .
Biochemical Pathways
The biochemical pathway of TMHA primarily involves its secretion in sweat and its subsequent interaction with olfactory receptors. It is a key component of human underarm odor . When TMHA is secreted in sweat, it can be broken down by skin bacteria, contributing to body odor .
Pharmacokinetics
It is known that tmha is secreted in sweat . Once secreted, it can interact with olfactory receptors or be broken down by skin bacteria .
Result of Action
The primary result of TMHA’s action is the production of body odor. TMHA has a hircine odor, and it is one of the fatty acids contributing to Caucasian men’s underarm odor . It has also been associated with the peculiar body odor exhibited by some schizophrenia patients .
Action Environment
The action of TMHA can be influenced by various environmental factors. For instance, the presence of skin bacteria can affect the breakdown of TMHA and thus the intensity of body odor . Additionally, factors such as diet, hygiene, and individual metabolic differences can influence the production and perception of TMHA-related body odor .
Biochemical Analysis
Biochemical Properties
3-Methyl-2-hexenoic acid is known to interact with various enzymes and proteins. It is a key component of human underarm odor and is associated with a SNP in OR51B2 . This suggests that it interacts with olfactory receptors, influencing the perception of body odor .
Cellular Effects
In terms of cellular effects, this compound is believed to reflect the metabolic condition of an individual . Changes in the body’s metabolic or infectious disease status often result in a change in body odor, suggesting that this compound plays a role in cellular metabolic processes .
Molecular Mechanism
It is known to be involved in olfactory signaling, binding to specific olfactory receptors and influencing the perception of body odor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it was found to be the only component that consistently differed in sweat from patients with schizophrenia and sweat from control subjects . Subsequent studies showed that it was detected in sweat from both normal subjects and patients with schizophrenia .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a volatile organic compound (VOC) emitted from the human body, and the components of VOCs usually reflect the metabolic condition of an individual .
Transport and Distribution
It is known to be secreted in sweat by the axillary apocrine glands .
Subcellular Localization
Given that it is secreted in sweat, it is likely to be produced in sweat glands and then released into the extracellular space .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-hexenoic acid can be synthesized through several methods:
Traditional Method: One common approach involves the epoxidation of hexenoic acid followed by methylation.
Catalytic Methods: Using heteroatom catalysts such as vanadium oxide, siloxane, or transition metal catalysts to catalyze the epoxidation of hexenoic acid, followed by methylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired product quality .
Chemical Reactions Analysis
3-Methyl-2-hexenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into saturated fatty acids.
Substitution: It can undergo substitution reactions, particularly at the double bond, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
3-Methyl-2-hexenoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in various chemical syntheses.
Biology: Studied for its role in body odor and its interaction with skin microbiota.
Medicine: Investigated for its potential as a biomarker for certain diseases, including schizophrenia.
Industry: Applied in the formulation of flavors and fragrances due to its distinctive odor.
Comparison with Similar Compounds
Properties
IUPAC Name |
(E)-3-methylhex-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSIWWJPQHFTO-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C/C(=O)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020850 | |
Record name | trans-3-Methyl-2-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27960-21-0, 35205-70-0 | |
Record name | (2E)-3-Methyl-2-hexenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27960-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-3-Methyl-2-hexenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027960210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3-Methyl-2-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-methylhex-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-methylhex-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-2-HEXENOIC ACID, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q98FU4WJ65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-Methyl-2-hexenoic acid and why is it relevant?
A: this compound (3M2H) is a key volatile organic compound contributing to human axillary odor. It's primarily released by apocrine glands located in the underarm region. While odorless in its precursor form, bacterial action, particularly from Corynebacteria species, cleaves 3M2H from its precursor, generating the characteristic "sweaty" smell. [, , , ]
Q2: What is the role of this compound in human body odor?
A: this compound is one of the most abundant volatile compounds found in male axillary odor. [, ] It's released from odorless precursors by bacterial enzymes, contributing to the characteristic "sweaty" smell. Interestingly, this compound, along with other axillary secretions, has been suggested to play a role in menstrual cycle alterations, although the exact mechanisms remain unclear. [, ]
Q3: How is this compound generated in the body?
A: this compound isn't directly secreted but exists in an odorless precursor form bound to specific carrier proteins within apocrine gland secretions. These carrier proteins, ASOB1 (45 kDa) and ASOB2 (26 kDa), transport the odorless precursors to the skin surface. [, ]
Q4: What is the role of bacteria in the formation of this compound-related body odor?
A: Bacteria residing in the axillary region, particularly Corynebacteria species, play a crucial role. They produce a specific enzyme, Nα-acyl-glutamine aminoacylase (N-AGA), which cleaves the odorless this compound precursor, releasing the volatile, odorous 3M2H. [, ]
Q5: Can the production of this compound be controlled?
A: Research into controlling this compound production for odor control is ongoing. Targeting the bacterial enzyme N-AGA responsible for cleaving the odorless precursor is one potential avenue. [] Additionally, understanding the individual variations in precursor concentrations and the diversity of volatile carboxylic acids released could lead to more personalized approaches. []
Q6: What is the structure of this compound?
A: this compound is an unsaturated carboxylic acid with a double bond between carbon atoms 2 and 3. It exists in two isomeric forms: (E)-3-methyl-2-hexenoic acid and (Z)-3-methyl-2-hexenoic acid. [, , ]
Q7: Has the presence of this compound been linked to any specific conditions?
A: While earlier studies suggested a potential link between this compound and schizophrenia, subsequent research has refuted this claim, finding no significant differences in its levels between schizophrenic and normal individuals. [, ]
Q8: Can this compound be synthesized in the lab?
A: Yes, several methods have been developed for the synthesis of this compound. One approach uses the Emmons reaction, starting with 1-14C-2-pentanone. [] Another method involves a stereospecific synthesis. []
Q9: How is this compound detected and quantified?
A: Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are commonly employed for the detection and quantification of this compound in various samples, including sweat and axillary secretions. [, ] Recent advancements utilize proton transfer reaction – mass spectrometry for studying the compound's interaction with different textile types. []
Q10: What are the potential applications of research on this compound?
A: Understanding the production and release of this compound is valuable for developing effective deodorant and antiperspirant formulations. [] Further investigation into its role as a potential human chemosignal and its impact on menstrual cycles could have implications for reproductive biology research. [, ]
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